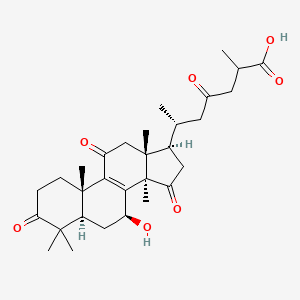

Ganoderic Acid D

説明

GanodericacidD is a natural product found in Ganoderma applanatum with data available.

特性

分子式 |

C30H42O7 |

|---|---|

分子量 |

514.6 g/mol |

IUPAC名 |

(6R)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,19+,21+,28+,29-,30+/m1/s1 |

InChIキー |

YTVGSCZIHGRVAV-IYAQLQCNSA-N |

異性体SMILES |

C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |

正規SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |

同義語 |

ganoderic acid D |

製品の起源 |

United States |

Foundational & Exploratory

Ganoderic Acid D: A Technical Guide to Natural Sources, Abundance, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ganoderic Acid D is a highly oxygenated lanostane-type triterpenoid (B12794562) derived from fungi of the Ganoderma genus, most notably Ganoderma lucidum. These fungi, commonly known as Lingzhi or Reishi, have a long history of use in traditional Eastern medicine.[1] Ganoderic acids, including this compound, are recognized as primary bioactive constituents responsible for many of the therapeutic properties attributed to these mushrooms, such as anti-tumor and hepatoprotective effects.[2] This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of its known biological signaling pathways.

Natural Sources and Abundance of this compound

This compound is primarily isolated from the fruiting bodies, mycelia, and spores of various Ganoderma species.[3] The concentration of this and other ganoderic acids can vary significantly depending on the species, specific strain, cultivation conditions, and the part of the mushroom being analyzed.[4][5] While Ganoderma lucidum is the most commonly cited source, other species such as Ganoderma tsugae also produce this compound.[1]

Quantitative Data on Ganoderic Acid Abundance

The following table summarizes the reported concentrations of this compound and related triterpenoids in Ganoderma species. It is important to note that quantitative data for individual ganoderic acids can be limited and may vary between studies due to different analytical methods and sample origins.

| Compound | Species | Source Material | Reported Yield/Concentration | Reference |

| This compound | Ganoderma lucidum | Fruiting Body | Identified as one of seven triterpenoids in an isolated fraction. Specific mg/g not provided. | [1] |

| This compound | Ganoderma tsugae | Fruiting Body | Isolated and identified as one of nine major triterpenoids. Specific mg/g not provided. | [1] |

| Total Ganoderic Acids | Ganoderma tsugae | Fruiting Body | 0.28-2.20% of total content of nine analyzed ganoderic acids in eight samples. | [6] |

| Triterpenoid Acids | Ganoderma applanatum | Fruiting Body (Tubes) | 6.4 mg/g of air-dry weight. | [1] |

| Ganoderic Acid A | Ganoderma lucidum | Dehydrated Mushrooms | 0.8502 to 0.9241 mg/100 mg. | [7] |

Experimental Protocols

Accurate extraction and quantification of this compound are crucial for research and quality control. The following sections detail established methodologies.

Extraction of this compound

A common and efficient method for extracting triterpenoids from Ganoderma is ultrasound-assisted extraction (UAE).

Materials and Reagents:

-

Dried and powdered Ganoderma fruiting bodies (or mycelia)

-

Ethanol (80% or 95%) or Chloroform

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Filtration apparatus (e.g., 0.45 µm syringe filter)

Procedure:

-

Sample Preparation: Grind the dried Ganoderma sample into a fine powder (approximately 100 mesh).[1]

-

Extraction: Accurately weigh a specific amount of the powdered sample (e.g., 0.5 g) and transfer it to a suitable flask. Add the extraction solvent (e.g., 20 mL of 80% ethanol).[1]

-

Ultrasonication: Place the flask in an ultrasonic bath and sonicate for a specified duration and temperature (e.g., 3 hours at 60°C).[1]

-

Separation: After sonication, centrifuge the mixture to separate the supernatant from the solid residue.

-

Concentration: Collect the supernatant and concentrate it using a rotary evaporator to remove the solvent.

-

Final Preparation: The resulting extract can be freeze-dried to obtain a powder. For HPLC analysis, the dried extract is redissolved in a suitable solvent like methanol (B129727) and filtered through a 0.45 µm syringe filter.[3]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of ganoderic acids.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a gradient pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD) is typically used.[2]

-

Mobile Phase: A gradient elution is commonly employed using a mixture of acetonitrile (B52724) and an acidified aqueous solution (e.g., 0.03% phosphoric acid or 2% acetic acid).[2][8]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[2]

-

Detection: Detection is usually performed at 252 nm.[2]

-

Column Temperature: The column temperature is maintained at a constant value, for instance, 30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of a this compound reference standard (e.g., 1 mg/mL in methanol). From the stock solution, prepare a series of working standard solutions of known concentrations.[1]

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards. The correlation coefficient (r²) should be >0.999 for good linearity.[1][2]

-

Sample Analysis: Inject the prepared sample extract into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.[3]

Signaling Pathways and Biological Activities

This compound has been shown to modulate several key signaling pathways, contributing to its anti-cancer and anti-senescence properties.

mTOR Signaling Pathway in Cancer

This compound has been demonstrated to inhibit the proliferation of cancer cells, such as esophageal squamous cell carcinoma (ESCC), by inducing both apoptosis and autophagic cell death.[9] This is achieved through the downregulation of the mTOR signaling pathway.[4][9]

Caption: this compound inhibits the PI3K/AKT/mTOR pathway.

PERK/NRF2 and CaM/CaMKII/NRF2 Signaling in Anti-Senescence

This compound has been shown to protect human amniotic mesenchymal stem cells from oxidative stress-induced senescence.[10] It achieves this by activating the PERK/NRF2 and CaM/CaMKII/NRF2 signaling pathways, which upregulate antioxidant defenses.[11][12]

Caption: this compound activates NRF2-mediated antioxidant response.

Conclusion

This compound stands out as a promising bioactive compound from Ganoderma species with significant therapeutic potential. Its anti-cancer and anti-senescence properties are attributed to its ability to modulate key cellular signaling pathways. The methodologies for its extraction and quantification are well-established, providing a solid foundation for further research and development. This guide provides essential technical information for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating the exploration of this compound as a potential therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]

- 7. myfoodresearch.com [myfoodresearch.com]

- 8. jfda-online.com [jfda-online.com]

- 9. This compound induces synergistic autophagic cell death except for apoptosis in ESCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activities of Ganoderic Acid D

An In-depth Technical Guide on the Biological Activities of Ganoderic Acid D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids (GAs) are a class of highly oxygenated lanostane-type triterpenoids derived from the renowned medicinal mushroom, Ganoderma lucidum. For centuries, this mushroom has been a cornerstone of traditional Eastern medicine, valued for its purported ability to enhance vitality and longevity.[1] Modern scientific inquiry has identified GAs as primary bioactive components with significant therapeutic potential, particularly in oncology, inflammation, and age-related diseases.[1][2][3] Among the more than 130 identified GAs, this compound (GA-D) has emerged as a compound of interest, demonstrating a range of biological activities.[4][5]

This technical guide provides a comprehensive overview of the biological activities of GA-D, focusing on its core mechanisms of action, quantitative data from preclinical studies, detailed experimental protocols, and the key signaling pathways it modulates.

Core Mechanisms of Action

This compound exerts its biological effects through multifaceted mechanisms, primarily by modulating critical intracellular signaling pathways. Its activities include the induction of programmed cell death (apoptosis and autophagy), inhibition of inflammatory responses, and protection against cellular senescence.[1][6][7]

Anticancer Activity

GA-D's anticancer effects are primarily driven by its ability to induce cell death in malignant cells and arrest the cell cycle.[1] It demonstrates a multi-pronged attack on cancer cell survival by targeting key regulatory pathways.

Signaling Pathway: mTOR Inhibition

A primary mechanism of GA-D in cancer cells is the downregulation of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[7][8] By inhibiting key upstream components such as PI3K and AKT, GA-D effectively suppresses mTOR activity.[7][9] This inhibition simultaneously halts cell proliferation and promotes two forms of programmed cell death: apoptosis and autophagy, leading to the efficient elimination of cancer cells.[1][9]

Quantitative Data: Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a key metric for the cytotoxic efficacy of a compound. While specific IC50 values for GA-D are not as widely published as for other analogues, available data provides context for its potency.[1][10]

| Ganoderic Acid | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |

| This compound | HeLa (Cervical) | Proliferation Assay | 17.3 (48h) | [11] |

| This compound | SKOV3 (Ovarian) | CCK-8 | >200 (24h) | [10] |

| This compound | SKOV3/DDP (Cisplatin-resistant Ovarian) | CCK-8 | >200 (24h) | [10] |

| Ganoderic Acid A | HepG2 (Hepatocellular) | CCK-8 | 187.6 (24h), 203.5 (48h) | [10] |

| Ganoderic Acid A | SMMC7721 (Hepatocellular) | CCK-8 | 158.9 (24h), 139.4 (48h) | [10] |

| Ganoderic Acid DM | MCF-7 (Breast) | Proliferation Assay | Inhibits proliferation | [12] |

Anti-Inflammatory Activity

Ganoderic acids, including GA-D, exhibit significant anti-inflammatory properties by modulating pathways that regulate the production of inflammatory mediators.[3][13]

Signaling Pathway: NF-κB Inhibition

The NF-κB pathway is a pivotal regulator of inflammation.[13] Ganoderic acids have been shown to inhibit this pathway.[13][14] This action prevents the nuclear translocation of the p65/p50 subunit, thereby suppressing the transcription of pro-inflammatory genes and reducing the production of cytokines like TNF-α, IL-6, and IL-1β.[13][15][16]

Quantitative Data: Anti-Inflammatory Effects

Data from studies on various ganoderic acids illustrate their potential to reduce inflammatory markers.

| Ganoderic Acid | Biological System | Key Findings | Reference |

| Ganoderic Acids | LPS-stimulated RAW 264.7 cells | Decreased mRNA levels of IL-6, IL-1β, MCP-1 | [15] |

| Ganoderic Acid A | LPS-stimulated BV2 microglia | Significant inhibition of TNF-α, IL-6, IL-1β | [13] |

| Ganoderic Acid C1 | LPS-stimulated RAW 264.7 macrophages | IC₅₀ for TNF-α inhibition: 24.5 µg/mL | [13] |

| Deacetyl GA-F | LPS-stimulated BV-2 microglia | Significant inhibition of NO, TNF-α, IL-6 | [13][17] |

Anti-Senescence Activity

GA-D has demonstrated a protective effect against cellular senescence, an important contributor to aging and age-related diseases.[6][18][19]

Signaling Pathway: NRF2 Activation

GA-D has been shown to prevent oxidative stress-induced senescence in human amniotic mesenchymal stem cells (hAMSCs).[19] One mechanism involves targeting the 14-3-3ε protein to activate the CaM/CaMKII/NRF2 signaling pathway.[18] A separate study identified the activation of the PERK/NRF2 pathway.[19] In both cascades, the activation of NRF2, a master regulator of the antioxidant response, leads to enhanced cellular defense against oxidative stress, thereby delaying senescence.[18][19]

Quantitative Data: Anti-Senescence Effects

| Compound | Biological System | Concentration | Key Findings | Reference |

| This compound | H₂O₂-induced senescent hAMSCs | 0.1 µM to 10 µM | Dose-dependently inhibited β-galactosidase formation | [19] |

| This compound | H₂O₂-induced senescent hAMSCs | 10 µM | Markedly inhibited ROS generation | [19] |

| This compound | H₂O₂-induced senescent hAMSCs | 10 µM | Partially rescued cell cycle arrest in the G2/M phase | [19] |

Hepatoprotective and Antiviral Activities

Hepatoprotective Effects: Studies have indicated that ganoderic acids possess hepatoprotective properties. An ethanol (B145695) extract rich in ganoderic acids, including GA-D, was shown to protect against alcoholic liver injury in mice by ameliorating lipid metabolism, antioxidant function, and inflammatory responses.[20]

Antiviral Activity: Triterpenoids from G. lucidum are recognized as key compounds responsible for its antiviral efficacy.[5][21] They have been reported to inhibit the replication of viruses such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV).[5][22] The mechanism involves interfering with viral binding, penetration, and replication.[21] While broad antiviral activity is attributed to the triterpenoid (B12794562) class, specific quantitative data for GA-D is limited.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments commonly used to assess the biological activities of this compound.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to determine the cytotoxic effects of GA-D on cancer cells and calculate the IC50 value.[10]

Workflow Diagram

Methodology

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

-

Treatment: Prepare serial dilutions of GA-D in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1%. Remove the old medium and add the GA-D solutions to the wells. Include a vehicle control (medium with solvent) and an untreated control.[10]

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[10]

-

Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[10]

-

Absorbance Reading: Shake the plate for 10-15 minutes to ensure complete dissolution and measure the absorbance at 490 nm or 570 nm using a microplate reader.[1][10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using dose-response curve analysis.[1]

Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with GA-D.[10]

Methodology

-

Cell Treatment: Treat cells with the desired concentrations of GA-D for the specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[10]

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[10]

Protocol 3: Western Blot Analysis for Pathway Proteins

This protocol is used to detect and quantify the expression levels of specific proteins (e.g., p-AKT, p-mTOR) to confirm GA-D's effect on signaling pathways.[1][10]

Methodology

-

Protein Extraction: Treat cells with GA-D, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]

-

Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.[10]

-

Transfer: Transfer the separated proteins to a PVDF membrane.[10]

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-mTOR, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: After washing, apply an ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.[10]

Conclusion

This compound, a triterpenoid from Ganoderma lucidum, is a promising bioactive compound with a diverse pharmacological profile. Its anticancer activity is mediated primarily through the inhibition of the PI3K/AKT/mTOR pathway, leading to synergistic apoptosis and autophagy.[9] Furthermore, its anti-inflammatory effects via NF-κB inhibition and its novel anti-senescence activity through NRF2 activation highlight its potential for therapeutic applications in a range of diseases.[13][18] While the full spectrum of its activities and the precise quantitative metrics of its potency are still being elucidated, the existing data strongly supports its continued investigation. The protocols and pathway diagrams provided in this guide serve as a robust resource for researchers aiming to explore and validate the therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [ouci.dntb.gov.ua]

- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]

- 6. This compound prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound induces synergistic autophagic cell death except for apoptosis in ESCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Ganoderic acids suppress growth and invasive behavior of breast cancer cells by modulating AP-1 and NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ganoderic Acid A Attenuates IL-1β-Induced Inflammation in Human Nucleus Pulposus Cells Through Inhibiting the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 21. taylorfrancis.com [taylorfrancis.com]

- 22. Anti-hepatitis B activities of ganoderic acid from Ganoderma lucidum | Semantic Scholar [semanticscholar.org]

Ganoderic Acid D: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids (GAs) are a class of highly oxygenated lanostane-type triterpenoids derived from the renowned medicinal mushroom, Ganoderma lucidum. For centuries, this mushroom has been a cornerstone of traditional Eastern medicine.[1] Modern scientific inquiry has identified GAs as primary bioactive components with significant oncological potential.[1][2] Among the numerous derivatives, Ganoderic Acid D (GA-D) has emerged as a compound of interest for its cytotoxic and pro-apoptotic effects in various cancer models.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anticancer effects, focusing on its impact on core signaling pathways, apoptosis, cell cycle regulation, and metastasis.

Core Mechanisms of Action

This compound employs a multifaceted strategy to combat cancer cell proliferation and survival. Its anticancer effects are not mediated by a single target but rather through a coordinated modulation of complex intracellular signaling networks. The primary mechanisms include:

-

Induction of Programmed Cell Death (Apoptosis & Autophagy): GA-D is a potent inducer of apoptosis (Type I programmed cell death) and can also trigger autophagic cell death.[1][3] This dual mechanism ensures efficient elimination of malignant cells.

-

Cell Cycle Arrest: By intervening in the cell division cycle, GA-D halts the uncontrolled proliferation characteristic of cancer cells.[1][3]

-

Modulation of Oncogenic Signaling Pathways: GA-D directly and indirectly influences key signaling cascades that govern cell growth, survival, and invasion, such as the PI3K/Akt/mTOR pathway.[1][4]

-

Inhibition of Metastasis: Related ganoderic acids have been shown to suppress pathways involved in tumor cell invasion and metastasis, key drivers of cancer mortality.[2][5]

Modulation of Core Signaling Pathways

PI3K/Akt/mTOR Pathway Inhibition

A pivotal mechanism of this compound is the downregulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and metabolism that is often hyperactivated in cancer. In esophageal squamous cell carcinoma cells, GA-D has been shown to decrease the expression of the phosphorylated (active) forms of PI3K, Akt, and mTOR.[1][4] The inhibition of this crucial survival pathway synergistically promotes both apoptosis and autophagy, leading to effective cancer cell elimination.[3][4]

Wnt/β-catenin Pathway

Studies on the closely related Ganoderic Acid DM (GA-DM) have demonstrated an interruption of the Wnt/β-catenin signaling pathway. GA-DM decreases the activity of β-catenin, a key transcriptional co-activator in this pathway. This suppression, in turn, reduces the expression of critical β-catenin target genes involved in proliferation and angiogenesis, such as c-myc, VEGF, and cyclin D1.[6]

Other Relevant Pathways

-

Androgen Receptor (AR) Signaling: In the context of prostate cancer, GA-DM competitively blocks androgen receptors, preventing the binding of dihydrotestosterone (B1667394) (DHT) and thereby obstructing the AR-mediated signaling that promotes cell survival.[6]

-

14-3-3 Protein Interaction: this compound has been shown to directly bind to the 14-3-3ζ protein.[7] The 14-3-3 family of proteins regulates key cellular processes, including apoptosis, by sequestering pro-apoptotic proteins like Bad. By binding to 14-3-3, GA-D may disrupt these interactions, freeing pro-apoptotic factors and contributing to cell death.[7][8]

Induction of Apoptosis: The Mitochondrial Pathway

This compound and its analogs primarily trigger the intrinsic, or mitochondrial-mediated, apoptosis pathway.[5][6] This cascade of events culminates in the systematic dismantling of the cancer cell.

Key Events:

-

DNA Damage: GA-DM has been shown to elicit DNA damage, which can be detected by methods like the comet assay. This damage serves as a primary stress signal.[9]

-

Mitochondrial Membrane Potential (MMP) Disruption: A hallmark of intrinsic apoptosis is the decrease in MMP.[6][9]

-

Regulation of Bcl-2 Family Proteins: Ganoderic acids alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins. GA-DM upregulates Bax while suppressing anti-apoptotic members like Bcl-XL and Mcl-1.[6]

-

Cytochrome c Release: The altered Bcl-2 protein balance leads to the release of cytochrome c from the mitochondria into the cytosol.[5][6]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of executioner enzymes known as caspases, particularly caspase-9 and the central executioner, caspase-3.[3][5]

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP is a definitive marker of apoptosis.[6][9]

Cell Cycle Arrest

Ganoderic Acid DM has been demonstrated to effectively induce cell cycle arrest at the G1 phase in human breast cancer cells.[6][9] This action prevents cells from entering the S phase (DNA synthesis), thereby inhibiting their replication. This G1 arrest is achieved by significantly decreasing the protein levels of key cell cycle regulators:[6][9]

-

Cyclin-Dependent Kinases: CDK2 and CDK6

-

Cyclins: Cyclin D1

-

Downstream Effectors: Phosphorylated Retinoblastoma protein (p-Rb) and c-Myc

Data Presentation: Cytotoxic Activity

The in vitro efficacy of Ganoderic Acids is quantified by the half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cancer cell growth. While specific IC50 values for this compound are not as widely published, the following table summarizes reported values for GA-D and provides a comparative context with other related ganoderic acids.[1]

| Ganoderic Acid | Cancer Cell Line | Cancer Type | Assay | IC50 Value (µM) | Treatment Duration | Reference |

| This compound | SKOV3 | Ovarian Cancer | CCK-8 | >200 | 24h | [10] |

| This compound | SKOV3/DDP (Cisplatin-resistant) | Ovarian Cancer | CCK-8 | >200 | 24h | [10] |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | CCK-8 | 187.6 | 24h | [11] |

| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | CCK-8 | 158.9 | 24h | [11] |

| Methyl Ganoderenate D | HeLa | Cervical Cancer | MTT | 28.5 ± 2.1 | Not Specified | [12] |

| Methyl Ganoderenate D | HepG2 | Liver Cancer | MTT | 35.7 ± 2.5 | Not Specified | [12] |

| Methyl Ganoderenate D | SGC-7901 | Gastric Cancer | MTT | 42.3 ± 3.2 | Not Specified | [12] |

Lower IC50 values indicate higher cytotoxic potency.

Experimental Protocols

Reproducible and robust experimental design is critical for validating the bioactivity of compounds like this compound. The following sections detail standardized methodologies for key in vitro assays.

Cell Viability Assay (MTT/CCK-8)

This assay is used to determine the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.

Workflow Diagram

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[1]

-

Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle control (e.g., DMSO) should be less than 0.1%. Remove the old medium and add 100 µL of the GA-D solutions or vehicle control to the wells in triplicate.[10]

-

Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10-20 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.[10]

-

Solubilization (for MTT): Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using dose-response curve analysis software.[1]

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium (B1200493) iodide (PI) staining is the standard method for analyzing DNA content to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow Diagram

Protocol:

-

Cell Culture and Treatment: Plate approximately 1 x 10^6 cells in a 6-well plate and treat with various concentrations of this compound for the desired time.[1]

-

Harvesting: Collect both adherent (using trypsin) and floating cells to include the apoptotic population. Centrifuge at approximately 300 x g for 5 minutes.[1]

-

Washing: Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).[1]

-

Fixation: Resuspend the cells gently and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The fluorescence intensity is proportional to the DNA content, allowing for quantification of cells in G0/G1, S, and G2/M phases. Apoptotic cells will appear as a "sub-G1" peak.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Exploring the Therapeutic Potential of Ganoderma lucidum in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. functionalfoodscenter.net [functionalfoodscenter.net]

- 8. researchgate.net [researchgate.net]

- 9. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Discovery, Isolation, and Elucidation of Ganoderic Acid D from Ganoderma lucidum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Ganoderic Acid D, a prominent bioactive triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum. This document details the established experimental protocols for its extraction and purification, presents relevant quantitative data, and visualizes the isolation workflow and key signaling pathways associated with its biological activity.

Discovery and Significance

This compound is a member of the ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids that are key secondary metabolites of Ganoderma lucidum.[1][2] First isolated from the fruiting bodies of this revered mushroom, the structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][4] These compounds are largely responsible for the characteristic bitter taste of Ganoderma lucidum and are credited with a wide array of its pharmacological activities.[5] this compound, in particular, has garnered significant scientific interest for its potential therapeutic applications, notably in oncology and cellular senescence.[3][4][6]

Quantitative Data

The yield of this compound from Ganoderma lucidum can vary depending on the strain, cultivation conditions, and the extraction and purification methodologies employed. The following tables summarize key quantitative data related to its isolation and analysis.

Table 1: Physicochemical and Quantitative Data for this compound

| Property | Data | Reference |

| Molecular Formula | C₃₀H₄₂O₇ | [7] |

| Molecular Weight | 514.65 g/mol | [7] |

| Appearance | Solid | [3] |

| Quantitative Yield | 1.538 mg/g to 2.227 mg/g (as Lucidenic Acid D2 in grain alcohol extracts) | [3] |

Table 2: Performance Characteristics of HPLC Quantification for Ganoderic Acids

| Parameter | Typical Value | Reference |

| Linearity (r²) | >0.999 | [5] |

| Intra-day Precision (RSD) | <2% | [5] |

| Inter-day Precision (RSD) | <2% | [5] |

| Recovery | 93-103% | [5][8] |

| Limit of Detection (LOD) | S/N ratio = 3 | [9] |

| Limit of Quantitation (LOQ) | S/N ratio = 10 | [9] |

Experimental Protocols: Isolation and Purification

The isolation of this compound is a multi-step process involving extraction, fractionation, and chromatographic purification. The following is a generalized protocol synthesized from established methods.

Preparation of Fungal Material

-

Drying: Fresh or frozen fruiting bodies of Ganoderma lucidum are sliced and dried in an oven at a temperature between 60°C and 70°C to a constant weight. This preserves the integrity of the bioactive compounds.[8][10]

-

Pulverization: The dried mushroom material is ground into a fine powder (approximately 40-80 mesh) to increase the surface area for efficient extraction.[8][11][12]

Extraction of Crude Triterpenoids

Several methods can be employed for the initial extraction. Ultrasound-assisted solvent extraction is often recommended for its efficiency.[11]

-

Maceration/Sonication: The powdered Ganoderma lucidum is suspended in 80-95% ethanol (B145695) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).[8][11] The mixture is then subjected to ultrasonication or heated at 60°C for at least 2 hours with constant agitation.[8][10]

-

Filtration: The ethanolic extract is separated from the solid residue by filtration through cheesecloth and filter paper or by centrifugation.[8]

-

Concentration: The collected ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude triterpenoid extract.[8][11]

Fractionation of Triterpenoids

-

Solvent-Solvent Partitioning: The crude extract is resuspended in water and partitioned against a non-polar solvent like chloroform (B151607) or ethyl acetate. The triterpenoids, including this compound, will move into the organic layer.[9][10]

-

Acidic Triterpenoid Separation: To specifically isolate the acidic triterpenoids, the organic layer is washed with a 5% (w/v) sodium bicarbonate (NaHCO₃) aqueous solution. The acidic compounds will partition into the basic aqueous layer. This layer is then acidified to a pH of 2-3 with HCl and re-extracted with chloroform or ethyl acetate.[10]

-

Concentration: The final organic layer is dried over anhydrous sodium sulfate, filtered, and evaporated to yield a triterpenoid-enriched fraction.[10]

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The triterpenoid-enriched fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents with increasing polarity, such as a chloroform-acetone or chloroform-methanol system, to separate the components based on their polarity.[3][11] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Reversed-Phase C18 Column Chromatography: Fractions containing this compound are further purified using a reversed-phase C18 column.[3]

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is achieved using preparative or semi-preparative HPLC with a C18 column.[9][13] A common mobile phase consists of a gradient of acetonitrile (B52724) and acidified water (e.g., with 0.03% phosphoric acid or 2% acetic acid).[5][9] Detection is typically performed at 252 nm.[5][8]

Final Processing

The purified fractions of this compound are concentrated, and the compound can be obtained as a solid through crystallization from a suitable solvent system, such as methanol/water.[3]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: General workflow for the isolation of this compound.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cancer and aging.

mTOR Signaling Pathway Inhibition

In cancer cells, this compound has been found to downregulate the mTOR signaling pathway, which is often hyperactivated in tumors, leading to the induction of apoptosis and autophagy.[3][14]

Caption: Inhibition of the mTOR signaling pathway by this compound.

CaM/CaMKII/NRF2 Signaling Pathway Activation

This compound has been demonstrated to protect against oxidative stress-induced senescence in mesenchymal stem cells by targeting 14-3-3ε and activating the CaM/CaMKII/NRF2 signaling pathway.[4][6][14]

Caption: Activation of the CaM/CaMKII/NRF2 pathway by this compound.

Conclusion

This compound is a significant bioactive compound from Ganoderma lucidum with well-documented therapeutic potential. The methodologies for its isolation and purification are robust, relying on a series of chromatographic techniques. Further research into its pharmacological activities and mechanisms of action is warranted to fully explore its potential in drug development.

References

- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. jfda-online.com [jfda-online.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

Ganoderic Acid D: A Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic Acid D is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This fungus has been a cornerstone of traditional medicine in East Asia for centuries, and modern scientific investigation has identified its complex array of bioactive constituents, with ganoderic acids being among the most pharmacologically significant. This compound, in particular, has garnered attention for its potential therapeutic applications, notably in oncology and in the modulation of cellular stress pathways. This technical guide provides an in-depth overview of the structure elucidation, chemical properties, and biological activities of this compound, with a focus on presenting detailed experimental protocols and data for the scientific community.

Structure Elucidation

The definitive structure of this compound was established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The molecular formula of this compound has been reported as both C₃₀H₄₄O₈ and C₃₀H₄₂O₇.[1] It possesses a lanostane (B1242432) skeleton characterized by a tetracyclic core and a C8 side chain.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₄₄O₈ / C₃₀H₄₂O₇ | [1] |

| Molecular Weight | 532.7 g/mol / 514.65 g/mol | [1] |

| CAS Number | 108340-60-9 | |

| Melting Point | 218 - 220 °C | [1] |

| UV λmax | 254 nm |

Table 2: ¹H NMR Spectral Data of this compound (Solvent: CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-18 | ~0.89 | s | |

| H-19 | ~1.25 | s | |

| H-27 | ~1.24 | d | 6.0 |

| H-28 | ~1.13 | s | |

| H-29 | ~1.11 | s | |

| H-30 | ~1.40 | s | |

| H-7 | ~4.88 | dd | 8.4, 8.4 |

| H-22 | ~6.05 | s |

Table 3: ¹³C NMR Spectral Data of this compound

Note: A complete, assigned ¹³C NMR dataset for this compound in a common solvent like CDCl₃ is not consistently reported in the literature. The data presented here is based on available information and may require further experimental verification for unambiguous assignment.

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | ~216 |

| C-7 | ~70-80 |

| C-8 | ~140-150 |

| C-9 | ~150-160 |

| C-11 | ~200 |

| C-15 | ~210 |

| C-23 | ~205 |

| C-26 | ~175-180 |

Experimental Protocols for Structure Elucidation

This compound is typically isolated from the fruiting bodies or mycelia of Ganoderma species. A general workflow is as follows:

Protocol for Semi-Preparative HPLC:

-

Column: Lichrosorb RP-18 (7 µm, 250 x 25 mm)

-

Mobile Phase: A gradient of acetonitrile (B52724) and 2% acetic acid.

-

Detection: UV at 252 nm.

For unambiguous structural assignment, a suite of 2D NMR experiments is essential.

General NMR Experimental Parameters:

-

¹H NMR: Standard single-pulse experiment with a 30° pulse width and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Proton-decoupled experiment. DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ signals.

-

COSY: Spectral width in both dimensions is set to cover all proton signals.

-

HSQC/HMQC: The spectral width in the ¹³C dimension should encompass all carbon signals.

-

HMBC: Optimized for long-range couplings with a delay corresponding to a coupling constant of approximately 8 Hz.

Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used ionization techniques for the analysis of ganoderic acids.

Protocol for LC-MS/MS Analysis:

-

Chromatography: Reversed-phase C18 column with a gradient of acetonitrile and water containing 0.1% formic acid.

-

Mass Spectrometry: Triple-quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for quantification or a high-resolution mass spectrometer (e.g., Q-TOF) for accurate mass measurements and fragmentation studies.[2]

-

Ionization: ESI or APCI, often in negative ion mode for acidic compounds.

Characteristic Fragmentation: The mass spectrum of this compound typically shows a prominent [M-H]⁻ ion in negative ESI mode. Common fragmentation pathways include the neutral loss of water (H₂O) and carbon dioxide (CO₂).[3] A characteristic fragmentation of some ganoderic acids involves the cleavage of the side chain.[4]

Chemical Properties

Solubility

Table 4: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| DMSO | ~30 mg/mL | |

| Ethanol | ~30 mg/mL | |

| Dimethylformamide (DMF) | ~30 mg/mL | |

| Ethanol:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | |

| DMSO | 2 mg/mL (clear solution) |

Acidity

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-cancer and anti-senescence properties being the most extensively studied. These effects are mediated through the modulation of key cellular signaling pathways.

Anti-Cancer Activity: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound and its analogs have been shown to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.[5] The mechanism involves the downregulation of the phosphorylation of key proteins in this cascade.

Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol can be used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

-

Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat with various concentrations of this compound for a specified time.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Anti-Senescence Activity: Activation of the NRF2 Pathway

This compound has been shown to protect against oxidative stress-induced senescence in mesenchymal stem cells. This protective effect is mediated through the activation of the NRF2 signaling pathway. The proposed mechanism involves this compound targeting the 14-3-3ε protein, which in turn activates the CaM/CaMKII/NRF2 axis.

Conclusion

This compound is a promising bioactive compound with well-defined chemical properties and significant pharmacological activities. Its structure has been elucidated through modern spectroscopic methods, and its mechanisms of action are beginning to be understood at the molecular level. The inhibition of the PI3K/Akt/mTOR pathway provides a strong rationale for its investigation as an anti-cancer agent, while its ability to activate the NRF2 pathway highlights its potential in combating cellular senescence and oxidative stress. The detailed experimental protocols and compiled data in this guide are intended to facilitate further research and development of this compound as a potential therapeutic agent. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to explore its clinical potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Screening and Analysis of the Marker Components in Ganoderma lucidum by HPLC and HPLC-MSn with the Aid of Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Effects of Ganoderic Acid D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potential as anticancer agents. For centuries, Ganoderma lucidum has been a cornerstone of traditional Eastern medicine, valued for its purported life-enhancing properties.[1] Modern scientific inquiry has identified ganoderic acids as key bioactive constituents with promising applications in oncology.[1] Among these, Ganoderic Acid D (GA-D) has emerged as a molecule of interest, demonstrating a range of in vitro anticancer activities. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental protocols related to the in vitro anticancer effects of this compound, intended to serve as a resource for researchers and professionals in drug discovery and development.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis), promoting autophagy, and inducing cell cycle arrest. These cellular responses are orchestrated through the modulation of critical intracellular signaling pathways.[1]

Induction of Apoptosis and Autophagy

A primary mechanism of this compound's anticancer activity is the induction of both apoptosis and autophagic cell death.[2] In esophageal squamous cell carcinoma cells, this compound has been shown to synergistically promote both processes by downregulating the mTOR signaling pathway.[2][3] This dual mechanism of inducing distinct cell death programs makes it a potent anticancer compound. While much of the detailed mechanistic work on apoptosis has been conducted on structurally similar ganoderic acids like GA-DM and GA-T, the general principles are considered relevant to GA-D. This includes the involvement of the intrinsic mitochondrial pathway, characterized by the regulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases.[4]

Cell Cycle Arrest

This compound has been implicated in halting the uncontrolled proliferation of cancer cells by mediating cell cycle arrest.[1][2] While specific studies on GA-D's effect on cell cycle are less common than for other derivatives, extracts of Ganoderma sinensis containing this compound have been demonstrated to induce G2/M phase cell cycle arrest in hepatoma cells.[5] Other closely related ganoderic acids, such as Ganoderic Acid DM, are known to induce G1 cell cycle arrest by down-regulating key proteins like CDK2, CDK6, and cyclin D1.[6] The modulation of cellular stress and survival pathways by GA-D is intrinsically linked to the activation of cell cycle checkpoints.[2]

Data Presentation: Quantitative Analysis of Bioactivity

The in vitro efficacy of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth. The following tables summarize the reported IC50 values and other quantitative data for this compound and related compounds against various human cancer cell lines.

Table 1: Cytotoxic Activity (IC50) of this compound and Analogs in Human Cancer Cell Lines

| Ganoderic Acid | Cancer Cell Line | Cancer Type | Assay | IC50 Value (µM) | Treatment Duration (h) | Reference(s) |

| This compound | SKOV3 | Ovarian Cancer | CCK-8 | >200 | 24 | [7] |

| This compound | SKOV3/DDP (Cisplatin-resistant) | Ovarian Cancer | CCK-8 | >200 | 24 | [7] |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | CCK-8 | 187.6 | 24 | [6] |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | CCK-8 | 203.5 | 48 | [6] |

| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | CCK-8 | 158.9 | 24 | [6] |

| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | CCK-8 | 139.4 | 48 | [6] |

| Methyl Ganoderenate D | HeLa | Cervical Cancer | MTT | 28.5 ± 2.1 | 48 | [8] |

| Methyl Ganoderenate D | HepG2 | Liver Cancer | MTT | 35.7 ± 2.5 | 48 | [8] |

| Methyl Ganoderenate D | SGC-7901 | Gastric Cancer | MTT | 42.3 ± 3.2 | 48 | [8] |

| Ganoderic Acid T | HeLa | Cervical Cancer | CCK-8 | 13 ± 1.4 | 24 | [9] |

Table 2: Effects of Ganoderic Acids on Apoptosis and Cell Cycle Distribution

| Ganoderic Acid | Cancer Cell Line | Effect | Quantitative Data | Treatment Conditions | Reference(s) |

| Ganoderic Acid T | HeLa | Apoptosis Induction | 6.86% apoptotic cells | 2.5 µM GAT + 4 Gy radiation, 24h | [9] |

| Ganoderic Acid T | HeLa | Cell Cycle Arrest | 58.4% of cells in G1 phase | 10 µM, 24h | [9] |

| Ganoderic Acid A | HepG2 | Cell Cycle Arrest | 48.56% of cells in G0/G1 phase | 100 µmol/l, 48h | [6] |

| Ganoderma formosanum extract | DU145 (Prostate) | Cell Cycle Arrest | 85.07% of cells in G0/G1 phase | Not specified | [10] |

| Ganoderma lucidum extract | MCF-7 (Breast) | Apoptosis Induction | 4.6% late apoptotic cells | IC50 concentration | [11] |

| Ganoderma lucidum extract | MCF-7 (Breast) | Cell Cycle Arrest | 69.02% of cells in G0/G1 phase | IC50 concentration | [11] |

Signaling Pathway Modulation

This compound's anticancer effects are mediated through the regulation of key signaling pathways that govern cell survival, proliferation, and death.

PI3K/Akt/mTOR Pathway

A central target of this compound is the PI3K/Akt/mTOR pathway, which is frequently overactive in cancer, promoting cell growth and survival.[12] this compound has been shown to downregulate the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, in esophageal squamous cell carcinoma cells.[2] Inhibition of this pathway by this compound leads to the induction of both apoptosis and autophagy.[2]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, plays a crucial role in cell proliferation, differentiation, and apoptosis.[13] While some ganoderic acids have been shown to modulate the MAPK pathway, the direct and significant impact of this compound on this pathway is less clearly defined in the available literature.[13] However, given the crosstalk between signaling pathways, it is plausible that modulation of the PI3K/Akt pathway by this compound could indirectly influence MAPK signaling.

Experimental Protocols

A thorough investigation of the in vitro anticancer effects of this compound relies on a series of standardized assays. The following sections provide detailed methodologies for key experiments.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the anticancer activity of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

-

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[2]

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0, 10, 25, 50, 100, and 200 µM.[3] Remove the existing medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration, typically <0.1%).[7] Incubate the plates for 24, 48, or 72 hours.[2]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.[2]

-

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.[3]

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include an untreated control.[3]

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin. Wash the cells twice with cold PBS.[3]

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[1][7]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][7]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[1][7]

-

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1]

-

Principle: Propidium Iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.[2]

-

Protocol:

-

Cell Treatment and Fixation: Treat cells with this compound for 24 hours. Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.[6]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to remove RNA).[2]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[6]

-

Western Blot Analysis for Apoptosis and Signaling Proteins

Western blotting is used to detect and quantify specific proteins involved in apoptosis and signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies.

-

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay to ensure equal loading.[6]

-

SDS-PAGE and Transfer: Separate 30-50 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.[6]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin) overnight at 4°C.[6] Recommended antibody dilutions should be determined based on the manufacturer's datasheet, but a starting point of 1:1000 is common.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature. Detect the signal using an ECL substrate.[7]

-

Conclusion

This compound demonstrates significant in vitro anticancer activity through the induction of apoptosis and autophagy, as well as cell cycle arrest. Its ability to modulate the PI3K/Akt/mTOR signaling pathway highlights a key mechanism for its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers to further investigate the anticancer properties of this compound and its analogs. Further studies are warranted to fully elucidate its molecular targets and to explore its potential in combination therapies for the treatment of various cancers.

References

- 1. This compound prevents oxidative stress‐induced senescence by targeting 14‐3‐3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Evaluation of Anticancer Potential of Ganoderma lucidum on MCF-7 Breast Cancer Cells Through Genetic Transcription of Energy Metabolism [mdpi.com]

- 12. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Ganoderic Acid D: A Technical Guide to its Role as a Tumor Cell Growth Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potential as anticancer agents. Among these, Ganoderic Acid D (GA-D) has emerged as a promising candidate, demonstrating inhibitory effects on tumor cell growth through the modulation of key cellular processes. This technical guide provides an in-depth exploration of the mechanisms of action, quantitative data on its efficacy, and detailed experimental protocols for studying this compound.

Core Mechanisms of Action

This compound exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis and autophagy) and causing cell cycle arrest. These effects are orchestrated through the modulation of critical intracellular signaling pathways.

Induction of Apoptosis and Autophagy

This compound has been shown to induce synergistic autophagic cell death in addition to apoptosis in esophageal squamous cell carcinoma (ESCC) cells.[1] This dual mechanism of inducing cell death makes it a potent anticancer compound. In various cancer cell lines, ganoderic acids trigger the intrinsic mitochondrial apoptosis pathway, which is characterized by:

-

Mitochondrial Membrane Potential (MMP) Disruption: Leading to the release of cytochrome c from the mitochondria.

-

Modulation of Bcl-2 Family Proteins: Altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

-

Caspase Activation: The release of cytochrome c activates a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis.

Cell Cycle Arrest

This compound has been implicated in mediating cell cycle arrest, a crucial mechanism for halting the uncontrolled proliferation of cancer cells. While detailed research on GA-D's specific effects on the cell cycle is still emerging, studies on closely related ganoderic acids have shown that they can induce G1 or G2/M phase cell cycle arrest. This is often achieved by down-regulating the levels of key cell cycle proteins such as cyclin-dependent kinases (CDKs) and cyclins.[2]

Data Presentation: Cytotoxic Activity of Ganoderic Acids

The in vitro cytotoxic efficacy of Ganoderic Acids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While specific IC50 values for this compound are not as widely published as for other analogues, the following table summarizes reported IC50 values for various Ganoderic acids against different human cancer cell lines to provide a comparative context for their potency.[3][4][5]

| Ganoderic Acid | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |

| This compound | SKOV3 | Ovarian Cancer | >200 | 24 |

| This compound | SKOV3/DDP (cisplatin-resistant) | Ovarian Cancer | >200 | 24 |

| This compound | EC9706, Eca109 | Esophageal Squamous Cell Carcinoma | Effective at 10-40 µM | 24 |

| Methyl Ganoderenate D | HeLa | Cervical Cancer | 28.5 ± 2.1 | Not Specified |

| Methyl Ganoderenate D | HepG2 | Liver Cancer | 35.7 ± 2.5 | Not Specified |

| Methyl Ganoderenate D | SGC-7901 | Gastric Cancer | 42.3 ± 3.2 | Not Specified |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24 |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 203.5 | 48 |

| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24 |

| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 139.4 | 48 |

Signaling Pathway Modulation

The anti-tumor activities of this compound are underpinned by its ability to modulate key signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR Pathway

A primary target of this compound is the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. In esophageal squamous cell carcinoma cells, this compound has been shown to down-regulate the expression of phosphorylated PI3K, Akt, and mTOR.[6] Inhibition of this pathway contributes to the induction of both apoptosis and autophagy.[6]

Other Potential Signaling Pathways

While the inhibition of the PI3K/Akt/mTOR pathway by this compound is the most specifically documented, studies on the broader family of ganoderic acids suggest the involvement of other critical signaling pathways in their anti-cancer effects:

-

NF-κB Signaling: Ganoderic acids have been reported to suppress the activation of NF-κB, a key regulator of inflammation, cell survival, and proliferation.[7]

-

AP-1 Signaling: In breast and prostate cancer cells, other ganoderic acids have been shown to downregulate the transcription factor AP-1, which is involved in cell proliferation and invasion.

-

14-3-3 Proteins: this compound has been found to target the 14-3-3ε protein, which is involved in regulating various cellular processes, including signal transduction, cell cycle, and apoptosis.[8][9]

Experimental Protocols

A thorough investigation of the anticancer effects of this compound relies on a series of standardized in vitro assays. The following sections detail the methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[2]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%. Remove the old medium and add 100 µL of the GA-D solutions to the respective wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

-

Solubilization: Carefully aspirate the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[2][3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[3]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Procedure:

-

Cell Treatment and Fixation: Treat cells with this compound, harvest, and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[2]

Western Blot Analysis for mTOR Pathway Proteins

This technique is used to detect and quantify specific proteins involved in the mTOR signaling pathway.

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate 30-50 µg of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-PI3K, anti-PI3K, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][10][11][12]

Conclusion

This compound demonstrates significant potential as a tumor cell growth inhibitor, primarily through the induction of apoptosis and autophagy, and modulation of the PI3K/Akt/mTOR signaling pathway. While more research is needed to fully elucidate its efficacy across a broader range of cancers and to pinpoint its direct molecular targets, the existing data provides a strong foundation for its further investigation as a novel therapeutic agent. The experimental protocols outlined in this guide offer a standardized approach for researchers to contribute to the growing body of knowledge on this promising natural compound.

References

- 1. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces synergistic autophagic cell death except for apoptosis in ESCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]